molecular formula C14H9NO2 B6375581 3-Cyano-5-(2-formylphenyl)phenol CAS No. 1261931-41-2

3-Cyano-5-(2-formylphenyl)phenol

Cat. No.: B6375581
CAS No.: 1261931-41-2
M. Wt: 223.23 g/mol
InChI Key: MEDFENGPBJLKQH-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-formylphenyl)phenol is an organic compound that belongs to the class of substituted phenols. This compound is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a phenyl ring. Substituted phenols are widely used in various fields due to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, allowing for the efficient transformation of arylboronic acids into substituted phenols .

Industrial Production Methods

Industrial production methods for substituted phenols, including this compound, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic hypervalent iodine compounds.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(2-formylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano and formyl groups can participate in various chemical reactions, modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(3-formylphenyl)phenol: Similar structure with the cyano and formyl groups in different positions.

    3-Cyano-4-(2-formylphenyl)phenol: Another positional isomer with different chemical properties.

Uniqueness

3-Cyano-5-(2-formylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-formylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFENGPBJLKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684641
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-41-2
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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